2-Bromo-5-(o-tolyl)oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
2-bromo-5-(2-methylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H8BrNO/c1-7-4-2-3-5-8(7)9-6-12-10(11)13-9/h2-6H,1H3 |
InChI Key |
SMOVHFQWGGGMEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(O2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 5 O Tolyl Oxazole
Precursor Synthesis and o-Tolyl Moiety Introduction
A critical step in the synthesis is the attachment of the o-tolyl group to the oxazole (B20620) scaffold. This can be achieved either by starting with a precursor already containing the o-tolyl moiety or by introducing it onto a pre-existing oxazole ring.
While direct synthesis from o-tolyloxy intermediates is less common for C5-arylated oxazoles, analogous precursors for ring formation are central. For instance, α-acylamino ketones are key starting materials for the Robinson-Gabriel synthesis. To prepare a precursor for 5-(o-tolyl)oxazole (B11776515), one could envision the synthesis of an α-amino ketone bearing the o-tolyl group, which would then be acylated.
Several effective strategies exist for introducing the o-tolyl group at the C5 position.
Van Leusen Oxazole Synthesis : This is a powerful and direct method for preparing 5-substituted oxazoles. ijpsonline.commdpi.com The reaction involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC). ijpsonline.commdpi.com In this context, o-tolualdehyde would react with TosMIC in the presence of a base, such as potassium carbonate, to directly yield 5-(o-tolyl)oxazole. ijpsonline.commdpi.com This one-pot reaction is known for its mild conditions and good yields for 5-aryloxazoles. mdpi.comorganic-chemistry.org
Transition-Metal-Catalyzed Cross-Coupling : Modern palladium-catalyzed cross-coupling reactions offer a versatile route. For example, a Suzuki coupling reaction could be employed by reacting 5-bromooxazole (B1343016) with o-tolylboronic acid in the presence of a palladium catalyst and a base. ijpsonline.com Alternatively, direct arylation methods, which have been developed for high regioselectivity at the C5 position of oxazoles, could be used with an appropriate o-tolyl source. organic-chemistry.org
Formation of the Oxazole Ring System
The construction of the oxazole ring itself can be accomplished through a variety of classical and modern synthetic methods. The choice of method often depends on the available starting materials and the desired substitution pattern.
Classical methods have long been the foundation of oxazole synthesis. ijpsonline.comresearchgate.net
Robinson-Gabriel Synthesis : This method involves the cyclodehydration of α-acylamino ketones using reagents like sulfuric acid or polyphosphoric acid to form 2,5-disubstituted oxazoles. ijpsonline.comijpsonline.com For the target molecule's precursor, an N-formyl-2-amino-1-(o-tolyl)ethan-1-one could theoretically be cyclized.
Van Leusen Synthesis : As mentioned previously, this is a highly effective method for generating 5-substituted oxazoles directly from aldehydes and TosMIC. ijpsonline.comijpsonline.com It proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. ijpsonline.com
Fischer Oxazole Synthesis : This reaction typically produces 2,5-disubstituted oxazoles from the reaction of cyanohydrins with aldehydes in the presence of anhydrous HCl. ijpsonline.comijpsonline.com Adapting this to form a 5-(o-tolyl)oxazole would require an o-tolyl-substituted cyanohydrin.
Bredereck Reaction : This synthesis involves the reaction of α-haloketones with amides to produce 2,4-disubstituted or 2,4,5-trisubstituted oxazoles. ijpsonline.com While less direct for a 5-substituted oxazole, variations of this reaction could be considered.
| Classical Synthesis | Key Reactants | Typical Product | Applicability to 5-(o-tolyl)oxazole |
| Robinson-Gabriel | α-Acylamino ketone | 2,5-Disubstituted oxazole | Feasible, requires specific precursor |
| Van Leusen | Aldehyde, TosMIC | 5-Substituted oxazole | Highly applicable and direct |
| Fischer | Cyanohydrin, Aldehyde | 2,5-Disubstituted oxazole | Feasible, requires specific precursor |
| Bredereck | α-Haloketone, Amide | 2,4-Disubstituted oxazole | Less direct for this target |
Modern organic synthesis has introduced a host of new catalytic methods for forming oxazole rings, often with improved efficiency and substrate scope.
Palladium and Copper-Catalyzed Reactions : Various palladium- and copper-catalyzed reactions have been developed for oxazole synthesis. organic-chemistry.orgijpsonline.com These can include intramolecular cyclizations of functionalized precursors or intermolecular couplings that form the ring in one pot. organic-chemistry.orgsemanticscholar.org For instance, copper-catalyzed tandem oxidative cyclizations can yield polysubstituted oxazoles from readily available starting materials. organic-chemistry.org
Gold-Catalyzed Cycloisomerization : Gold catalysts are particularly effective in promoting the cycloisomerization of propargylic amides to form substituted oxazoles. researchgate.net This method offers a route to oxazoles under mild conditions.
Metal-Free Approaches : Metal-free oxidative cyclization reactions have also been reported. For example, the use of hypervalent iodine reagents can facilitate the intramolecular cyclization of N-styrylbenzamides to yield oxazole derivatives. organic-chemistry.org
| Modern Method | Catalyst/Reagent | General Transformation |
| Cross-Coupling | Palladium, Copper | Formation of C-C or C-N bonds to build the ring |
| Cycloisomerization | Gold | Intramolecular cyclization of propargylic amides |
| Oxidative Cyclization | Hypervalent Iodine | Intramolecular cyclization of unsaturated amides |
Once the 5-(o-tolyl)oxazole core is synthesized, the final step is the introduction of the bromine atom at the C2 position. The electronic nature of the oxazole ring makes the C2 position susceptible to deprotonation and subsequent reaction with an electrophile.
Direct Lithiation and Bromination : A common and highly regioselective method for introducing a substituent at the C2 position of an oxazole is through direct lithiation. researchgate.net The 5-(o-tolyl)oxazole intermediate can be treated with a strong base, such as n-butyllithium (n-BuLi), at low temperature to selectively deprotonate the C2 position. The resulting 2-lithiooxazole intermediate is then quenched with an electrophilic bromine source, like N-bromosuccinimide (NBS) or molecular bromine (Br₂), to yield 2-Bromo-5-(o-tolyl)oxazole. mdpi.comresearchgate.net This method provides excellent control over the position of bromination.
Electrophilic Aromatic Bromination : While direct electrophilic bromination of oxazoles often occurs at the more electron-rich C5 or C4 positions, bromination at C2 is also possible under specific conditions, though it is generally less selective than the lithiation route. mdpi.com
Sustainable and Green Chemistry Routes to Oxazoles
The synthesis of the foundational oxazole ring has been a focal point for the development of environmentally benign chemical processes. Traditional methods often rely on harsh reagents and solvents, but modern approaches prioritize sustainability. For the synthesis of 5-substituted oxazoles like 5-(o-tolyl)oxazole, the van Leusen oxazole synthesis is a prominent method. nih.gov This reaction typically involves the condensation of an aldehyde (in this case, o-tolualdehyde) with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.gov
Green adaptations of this and other oxazole syntheses focus on several key areas:
Alternative Energy Sources : Microwave irradiation and ultrasound have been employed to accelerate reaction times and reduce energy consumption compared to conventional heating. ijpsonline.comresearchgate.net
Eco-Friendly Solvents : The use of water or ionic liquids as reaction media is a significant step away from volatile and toxic organic solvents. nih.gov
Novel Catalysis : Researchers have explored the use of heterogeneous catalysts, such as magnetic iron oxide nanoparticles (Fe3O4-MNPs), which can be easily recovered and reused, minimizing waste. semanticscholar.org Other sustainable catalysts include earth-abundant metals like calcium. researchgate.net
Atom Economy : One-pot reactions, where multiple synthetic steps are carried out in the same vessel, improve efficiency and reduce waste. For instance, a one-pot oxazole synthesis/Suzuki-Miyaura coupling has been developed for producing trisubstituted oxazoles. ijpsonline.com A CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines represents another sustainable pathway that avoids transition-metal catalysts and peroxides. organic-chemistry.org
These green methodologies offer viable routes to the 5-(o-tolyl)oxazole precursor, aligning with the principles of sustainable chemical manufacturing.
Regioselective Bromination Strategies for the C2 Position of the Oxazole Ring
The oxazole ring is an electron-deficient heterocycle, which dictates its reactivity towards electrophiles and nucleophiles. The general order of reactivity for electrophilic substitution is C5 > C4 > C2, making the direct bromination of the C2 position a significant chemical challenge. pharmaguideline.comclockss.org Conversely, the C2 proton is the most acidic, making it susceptible to deprotonation by strong bases. pharmaguideline.comwikipedia.org This dual reactivity underpins the primary strategies for introducing a bromine atom at the C2 position.
Electrophilic Aromatic Bromination of Oxazole Derivatives
Direct electrophilic bromination of an unsubstituted oxazole ring typically yields the 5-bromo or 4-bromo derivatives. clockss.orgslideshare.net Achieving substitution at the C2 position is difficult due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. clockss.org However, electrophilic bromination at C2 is not impossible. In one study, the reaction of a 5-(2,5-dimethoxyphenyl)oxazole derivative with N-Bromosuccinimide (NBS) in THF at room temperature yielded a mixture of products, including the 2-bromo and 2,4-dibromo substituted oxazoles. mdpi.com This suggests that with specific substitution patterns on the oxazole core, the C2 position can be susceptible to electrophilic attack, although selectivity may be poor.
Halogenation via Lithiation-Bromination Sequence for 2-Bromo-oxazoles
A more reliable and highly regioselective method for introducing a bromine atom at the C2 position is through a halogenation via lithiation-bromination sequence. wikipedia.org This strategy takes advantage of the fact that the C2 proton is the most acidic on the oxazole ring. pharmaguideline.com
The general procedure involves:
Deprotonation : The 5-(o-tolyl)oxazole precursor is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). This selectively removes the proton at the C2 position, forming a 2-lithiooxazole intermediate.
Bromination : The resulting highly reactive lithiated species is then quenched with an electrophilic bromine source. Common brominating agents for this step include molecular bromine (Br2) or 1,2-dibromoethane.
This sequence provides a direct and high-yielding route to 2-bromooxazoles and has been established as a general and optimized method. researchgate.net The transient 2-lithio-oxazoles are known to be unstable and can exist in equilibrium with ring-opened isocyanide intermediates, but under controlled low-temperature conditions, they can be efficiently trapped by the bromine source. pharmaguideline.comwikipedia.org
Optimization of Brominating Agents and Reaction Conditions (e.g., N-Bromosuccinimide, CBr4)
The choice of brominating agent and reaction conditions is critical for optimizing the yield and selectivity of the bromination step.
N -Bromosuccinimide (NBS) : As an electrophilic brominating agent, NBS is commonly used for aromatic bromination. organic-chemistry.orgwikipedia.org For oxazoles, it typically favors substitution at the C5 position. slideshare.net However, as noted, it can lead to C2 bromination in some contexts, though often as part of a mixture of products. mdpi.com The reaction is typically carried out in an aprotic solvent like THF or CCl4 at room temperature or with gentle heating. mdpi.comorganic-chemistry.org
Carbon Tetrabromide (CBr4) : CBr4 is a versatile bromine source. It can be used in radical bromination reactions, often initiated by light. beilstein-journals.org In the context of oxazole synthesis, a base-promoted dibromination of enamides using CBr4 has been used to generate precursors that cyclize to 5-bromooxazoles. organic-chemistry.org While not a direct method for C2 bromination of a pre-formed oxazole, it highlights its utility as a bromine donor in related transformations.
The table below summarizes the typical applications of these reagents in oxazole chemistry.
| Reagent | Typical Role in Oxazole Chemistry | Position Selectivity | Common Conditions |
| NBS | Electrophilic Bromination | C5 > C4 >> C2 | THF or CCl4, room temp |
| CBr4 | Bromine source for radical reactions or precursors | Not for direct C2 bromination | Base promotion or photo-initiation |
| Br2 | Electrophilic bromine source for quenching lithiated species | C2 (after lithiation) | THF, -78 °C |
Directed Bromination Approaches and Substrate Scope Considerations
While the lithiation-bromination sequence offers excellent regioselectivity for the C2 position, researchers are also exploring directed approaches. In other heterocyclic systems, directing groups are used to position a metal catalyst or reagent close to a specific C-H bond, enabling its selective functionalization. For oxazoles, palladium-catalyzed direct arylation methods have been developed that can be tuned to be highly selective for either the C2 or C5 position by careful choice of ligand and solvent. beilstein-journals.orgorganic-chemistry.org While these methods have been developed for C-C bond formation, the underlying principle of using a directing group or specific catalytic system to overcome the inherent reactivity of the oxazole ring could potentially be adapted for a directed C2-bromination. The substrate scope for these reactions is crucial; the presence of the o-tolyl group at the C5 position may influence the electronic properties and steric accessibility of the C2 position, potentially affecting the efficiency of any synthetic route.
Integrated Synthetic Strategies to this compound
An integrated strategy for the synthesis of this compound would logically follow a two-step sequence based on the most efficient and regioselective methods available:
Step 1: Synthesis of 5-(o-tolyl)oxazole : A sustainable approach, such as the van Leusen reaction between o-tolualdehyde and TosMIC, would be employed. Greener conditions, perhaps using a recyclable catalyst in an aqueous medium, would be preferential.
Step 2: C2-Bromination : The most effective and selective method, direct lithiation of the 5-(o-tolyl)oxazole with n-BuLi at -78 °C, followed by quenching with an electrophilic bromine source like Br2, would be used to install the bromine atom specifically at the C2 position.
This integrated approach combines the benefits of green chemistry for the construction of the molecular backbone with the precision of organometallic chemistry for the final, challenging functionalization step, providing a robust and efficient pathway to the target compound, this compound.
One-Pot and Multicomponent Reaction Sequences
While a specific one-pot synthesis for this compound is not extensively documented, the principles of known multicomponent reactions for oxazole formation can be adapted. For instance, a hypothetical one-pot synthesis could involve the reaction of o-tolualdehyde, a bromide source, and a suitable isocyanide derivative. Another potential one-pot approach is the Cs2CO3-mediated reaction of aromatic primary amides with 2,3-dibromopropene, which has been shown to produce 2-aryl-5-alkyl-substituted oxazoles in a single step. organic-chemistry.org
A plausible one-pot reaction for the synthesis of this compound could be conceptualized as a tandem reaction. This would involve an initial cyclization to form the 5-(o-tolyl)oxazole ring, followed by an in-situ bromination at the C2 position. The key challenge in such a process is to control the regioselectivity of the bromination to favor the desired 2-bromo isomer.
| Reaction Type | Starting Materials | Reagents/Catalysts | General Description |
| Hypothetical One-Pot | o-Tolualdehyde, Tosylmethyl isocyanide (TosMIC), N-Bromosuccinimide (NBS) | Base (e.g., K2CO3) | The Van Leusen reaction between o-tolualdehyde and TosMIC would first form the 5-(o-tolyl)oxazole intermediate, followed by the addition of NBS to the same pot for in-situ bromination at the C2 position. |
| Multicomponent | Aromatic primary amide, 2,3-dibromopropene | Cs2CO3, DMSO | A cesium carbonate-mediated reaction that leads to the formation of 2-aryl-5-alkyl-substituted oxazoles. organic-chemistry.org |
Sequential Cyclization-Bromination or Bromination-Functionalization
A more common and predictable approach to the synthesis of this compound is through a sequential two-step process. This typically involves the initial synthesis of the 5-(o-tolyl)oxazole core, followed by a regioselective bromination at the 2-position.
Step 1: Synthesis of 5-(o-tolyl)oxazole
The Van Leusen oxazole synthesis is a well-established and versatile method for the preparation of 5-substituted oxazoles. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate. wikipedia.org In the context of synthesizing the precursor for our target molecule, o-tolualdehyde would be reacted with TosMIC to yield 5-(o-tolyl)oxazole.
The general mechanism of the Van Leusen oxazole synthesis involves the deprotonation of TosMIC, followed by its nucleophilic attack on the aldehyde carbonyl. The resulting intermediate then undergoes cyclization and elimination of p-toluenesulfinic acid to form the oxazole ring. wikipedia.org
Step 2: Bromination of 5-(o-tolyl)oxazole
Once the 5-(o-tolyl)oxazole precursor is obtained, the next step is the regioselective introduction of a bromine atom at the C2 position. The oxazole ring is an electron-rich heterocycle, and the C2 position is generally the most susceptible to electrophilic attack.
A common and effective method for the bromination of oxazoles is the use of N-Bromosuccinimide (NBS) as the brominating agent. mdpi.com The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF), at room temperature. This method has been successfully employed for the synthesis of various bromo-substituted aryloxazoles. mdpi.com The reaction of 5-(o-tolyl)oxazole with NBS would be expected to yield the desired this compound.
| Step | Reaction | Reactants | Reagents and Conditions | Product |
| 1 | Van Leusen Oxazole Synthesis | o-Tolualdehyde, Tosylmethyl isocyanide (TosMIC) | K2CO3, Methanol, Reflux | 5-(o-tolyl)oxazole |
| 2 | Electrophilic Bromination | 5-(o-tolyl)oxazole | N-Bromosuccinimide (NBS), THF, Room Temperature | This compound |
Reactivity and Transformational Chemistry of 2 Bromo 5 O Tolyl Oxazole
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center
The bromine atom at the C2 position of the oxazole (B20620) ring is amenable to a wide array of palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from the 2-bromooxazole (B165757) scaffold.
The Suzuki-Miyaura coupling is a highly efficient method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.net This reaction is widely used for the functionalization of heterocyclic compounds. researchgate.net For 2-bromooxazoles, the coupling provides a direct route to 2,5-disubstituted oxazoles, which are prevalent structures in natural products. sci-hub.seresearchgate.net
While 2-bromooxazoles can be unstable, they are competent substrates for Suzuki cross-coupling reactions, which are often performed in a telescoped sequence following the oxazole's synthesis. thieme-connect.com Research by Solomin et al. has demonstrated the utility of various substituted 2-bromooxazoles in Suzuki-Miyaura cross-coupling under parallel synthesis conditions. sci-hub.seresearchgate.net Although the specific coupling of the 2-Bromo-5-(o-tolyl)oxazole derivative is not explicitly detailed, the extensive data on analogous 2-bromo-5-aryloxazoles illustrates the reaction's broad scope and applicability. The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as K₂CO₃ or Cs₂CO₃, and a solvent system like dioxane/water.
Table 1: Examples of Suzuki-Miyaura Coupling with Substituted 2-Bromooxazoles This table presents representative data for analogous compounds to illustrate the typical scope and yields of the Suzuki-Miyaura reaction for 2-bromo-5-aryloxazoles. Data sourced from studies on similar substrates.
| Entry | 2-Bromooxazole Substrate | Boronic Acid | Product | Yield (%) |
| 1 | 2-Bromo-5-phenyloxazole | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-phenyloxazole | 85 |
| 2 | 2-Bromo-5-phenyloxazole | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-5-phenyloxazole | 78 |
| 3 | 2-Bromo-5-(4-chlorophenyl)oxazole | Phenylboronic acid | 2-Phenyl-5-(4-chlorophenyl)oxazole | 92 |
| 4 | 2-Bromo-5-(p-tolyl)oxazole | 4-Acetylphenylboronic acid | 2-(4-Acetylphenyl)-5-(p-tolyl)oxazole | 75 |
The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that forms C-C bonds between organohalides and organozinc reagents. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The general mechanism involves the oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organozinc compound and subsequent reductive elimination to yield the coupled product. numberanalytics.com
The Negishi reaction is applicable to a wide range of aryl halides and is therefore a viable method for the functionalization of this compound. wikipedia.org The process would involve reacting the bromooxazole with an organozinc reagent (R-ZnX) in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a catalyst system generated from Pd(OAc)₂ with a suitable ligand. wikipedia.orgnumberanalytics.com This would allow for the introduction of various alkyl, vinyl, or aryl groups at the C2 position. While this reaction is less commonly reported for oxazole substrates compared to the Suzuki coupling, its broad scope for other heterocycles suggests its potential utility. beilstein-journals.org
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organostannane (organotin) reagent. harvard.edu This method is valued for its mild reaction conditions and tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a notable drawback. harvard.edu The reaction mechanism is similar to other palladium-catalyzed couplings, proceeding via oxidative addition, transmetalation, and reductive elimination.
This reaction has been successfully applied to functionalize halogenated oxazoles. researchgate.net For this compound, a Stille coupling would provide a pathway to introduce alkyl, alkenyl, aryl, or acyl groups at the C2 position. A typical catalytic system consists of a palladium source like Pd(PPh₃)₄ or Pd₂(dba)₃, often with a ligand such as triphenylarsine (B46628) (AsPh₃) and sometimes a copper(I) co-catalyst to accelerate the transmetalation step. harvard.edunih.gov For example, coupling with an aryltributylstannane would yield a 2,5-diaryloxazole.
The Sonogashira coupling is the most widely used method for forming C(sp²)-C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nrochemistry.comorganic-chemistry.org This transformation is highly valuable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry. libretexts.org
For this compound, the Sonogashira coupling offers a direct route to 2-alkynyl-5-(o-tolyl)oxazole derivatives. The reaction tolerates a broad range of functional groups and can often be carried out under mild, room-temperature conditions. wikipedia.orgnrochemistry.com The reactivity of the halide partner generally follows the trend I > OTf > Br > Cl. nrochemistry.com The coupling of this compound with a terminal alkyne like phenylacetylene (B144264) would be performed using a catalyst system such as PdCl₂(PPh₃)₂/CuI in a solvent like THF or an amine base such as triethylamine (B128534) or diisopropylamine. nrochemistry.com
Table 2: Typical Reagents for Sonogashira Coupling
| Component | Example Reagents | Role |
| Aryl Halide | This compound | Electrophile |
| Alkyne | Phenylacetylene, 1-Octyne, Trimethylsilylacetylene | Nucleophile |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary Catalyst |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates alkyne |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Alkyne deprotonation & HCl scavenger |
| Solvent | THF, DMF, Toluene | Reaction Medium |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides (or pseudohalides) and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high efficiency, largely replacing harsher classical methods. wikipedia.org The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a strong, non-nucleophilic base, and finally, reductive elimination of the resulting arylamine. wikipedia.org
This methodology is applicable to a wide range of heterocyclic halides, including those of five-membered rings like imidazoles and pyrazoles, suggesting its feasibility for this compound. nih.gov The reaction would allow for the synthesis of various 2-amino-5-(o-tolyl)oxazole derivatives by coupling with primary or secondary amines. Success in Buchwald-Hartwig aminations relies heavily on the choice of a suitable palladium precatalyst, a sterically hindered and electron-rich phosphine (B1218219) ligand (e.g., XPhos, RuPhos, BINAP), and a strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). maynoothuniversity.ieresearchgate.net
Nucleophilic Displacement Reactions at the C2-Bromine Position
In addition to metal-catalyzed reactions, the bromine atom at the C2 position of the oxazole ring can potentially undergo nucleophilic aromatic substitution (SₙAr). The C2 position is the most electron-deficient carbon in the oxazole ring, making it susceptible to attack by strong nucleophiles. This provides a direct, metal-free pathway for introducing heteroatom-based functional groups.
The feasibility of the reaction depends on the strength of the incoming nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, or amides could displace the bromide ion. The reaction mechanism involves the formation of a temporary, negatively charged Meisenheimer-type intermediate, followed by the expulsion of the bromide leaving group to restore aromaticity. lasalle.edumatanginicollege.ac.in While less common than cross-coupling reactions for functionalizing aryl halides, nucleophilic displacement can be an effective strategy under specific circumstances, particularly with highly activated substrates or very potent nucleophiles.
Reactions with Azide (B81097) Sources
The displacement of the C2-bromine with an azide nucleophile offers a direct route to 2-azidooxazole derivatives. These reactions typically involve treating the bromooxazole with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent. The resulting 2-azidooxazoles are valuable intermediates, for instance, in the construction of triazole-azole bisheteroaryls through 1,3-dipolar cycloaddition reactions. rsc.org
A general method for the synthesis of 2-azidoazoles involves the reaction of the corresponding 2-lithioazole with tosyl azide. rsc.org While direct experimental data for this compound is not prevalent, the reaction of 2-(bromomethyl)oxazoles with sodium azide to produce 2-(azidomethyl)oxazoles proceeds efficiently, demonstrating the viability of azide as a nucleophile in this context. beilstein-journals.orgbeilstein-journals.org
Table 1: Representative Reaction with Azide Source This table is based on analogous reactions with related bromo-heterocycles.
| Reactant | Reagent | Product | Conditions | Yield |
|---|---|---|---|---|
| This compound | Sodium Azide (NaN₃) | 2-Azido-5-(o-tolyl)oxazole | DMF, Heat | Good to High |
Displacement with Other Nucleophiles (e.g., oxygen, sulfur, carbon nucleophiles)
The C2-bromo substituent is susceptible to displacement by a range of other nucleophiles. The partial positive charge on the C2 carbon, induced by the adjacent electronegative nitrogen and oxygen atoms and the bromine itself, makes it an electrophilic center. science-revision.co.uk
Oxygen Nucleophiles: Reactions with alkoxides (e.g., sodium methoxide) or hydroxides can yield 2-alkoxy or 2-hydroxy oxazole derivatives, respectively.
Sulfur Nucleophiles: Thiolates can displace the bromide to form 2-(alkylthio)- or 2-(arylthio)oxazoles. These thioether products can be further oxidized to the corresponding sulfoxides and sulfones, which are themselves excellent leaving groups for subsequent substitutions. acs.org
Carbon Nucleophiles: Carbon-based nucleophiles, such as organolithium reagents, Grignard reagents, or stabilized carbanions (e.g., diethyl malonate anion), can be used to form new carbon-carbon bonds at the C2 position. nih.gov Such reactions, particularly palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings, are instrumental in elaborating the oxazole core. nih.gov
Table 2: Nucleophilic Substitution Reactions This table illustrates the general reactivity pattern with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Product Class |
|---|---|---|
| Oxygen | Sodium Methoxide (NaOMe) | 2-Methoxy-5-(o-tolyl)oxazole |
| Sulfur | Sodium Thiophenolate (NaSPh) | 2-(Phenylthio)-5-(o-tolyl)oxazole |
| Carbon | Diethyl Malonate Anion | Diethyl 2-(5-(o-tolyl)oxazol-2-yl)malonate |
| Nitrogen | Ammonia (NH₃) | 5-(o-tolyl)oxazol-2-amine |
Reactivity of the o-Tolyl Moiety
The o-tolyl group also participates in characteristic aromatic reactions, with its reactivity being modulated by the electronic influence of both the methyl group and the oxazole ring.
Electrophilic Aromatic Substitution on the ortho-Tolyl Ring
Electrophilic aromatic substitution (EAS) on the o-tolyl ring is directed by two competing substituents: the activating, ortho-, para-directing methyl group and the deactivating oxazole ring. mnstate.edumasterorganicchemistry.com The oxazole ring is generally considered an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic attack. The substitution pattern will therefore depend on the reaction conditions and the specific electrophile used. The positions para to the methyl group (C4') and ortho to the methyl group (C6') are the most likely sites of substitution, though the steric hindrance from the adjacent oxazole ring may disfavor the C6' position.
Side-Chain Functionalization of the Methyl Group (e.g., oxidation, halogenation)
The methyl group of the o-tolyl moiety is a site for side-chain functionalization, typical of benzylic positions.
Halogenation: Free-radical halogenation, for instance with N-Bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a halogen atom to form a benzylic halide. This transforms the methyl group into a reactive handle for further nucleophilic substitution. mnstate.edu
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl group to a carboxylic acid. mnstate.edu Milder oxidation conditions could potentially yield the corresponding alcohol or aldehyde.
Rearrangement Reactions
Brominated oxazoles are known to undergo skeletal rearrangements under specific conditions.
Halogen Dance Rearrangement in Brominated Oxazoles
The "halogen dance" is a base-induced isomerization where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. nih.gov This reaction has been documented for bromooxazoles, most notably the migration of a bromine from the C5 to the C4 position. nih.govthieme-connect.com The mechanism involves deprotonation by a strong base, such as lithium diisopropylamide (LDA), at a position adjacent to the halogen, followed by a series of halogen-metal exchange steps that ultimately lead to the thermodynamically more stable isomer. thieme-connect.comthieme-connect.com
While the classic halogen dance involves a 5-bromooxazole (B1343016), the potential for rearrangement of this compound exists, although it may require more forcing conditions. Deprotonation would likely occur at the C4 position, but the subsequent migration of the C2-bromine is less common than C5-bromine migration. Stanetty and coworkers reported the first example of this rearrangement on a 5-bromo-2-phenyloxazole, which isomerized to the 4-bromo derivative. nih.govnih.gov
Skeletal Rearrangements of the Oxazole Ring Under Specific Conditions
Skeletal rearrangements of the oxazole ring, while less common than functional group transformations, can occur under specific energetic conditions, such as thermal or photochemical induction. These reactions typically proceed through high-energy intermediates and result in the formation of isomeric heterocyclic systems.
Photochemical rearrangements are a known transformation for certain oxazole derivatives. researchgate.net For instance, the photoisomerization of isoxazoles to oxazoles often proceeds through a 2H-azirine intermediate, which is formed via the cleavage of the weak N-O bond. aip.org While direct studies on this compound are not extensively documented in publicly available literature, the general mechanism suggests that UV irradiation could potentially induce a similar rearrangement. The process would likely involve the cleavage of a ring bond, followed by rearrangement and re-cyclization to form a more stable isomer, though this remains speculative without specific experimental evidence for this compound.
Thermal rearrangements of oxazoles can also lead to other heterocyclic structures. researchgate.netchim.it These reactions often require high temperatures and can be influenced by substituents that stabilize intermediates. For the subject compound, the stability of the C-Br bond and the aromatic nature of the tolyl group would be significant factors in the energy requirements for such a transformation.
| Rearrangement Type | Typical Conditions | Potential Intermediate | Note |
| Photochemical Isomerization | UV Irradiation | Azirine or vinylnitrene diradical aip.org | The specific behavior of this compound is not explicitly detailed in available literature. |
| Thermal Rearrangement | High Temperature | Ring-opened species | Highly dependent on substituent effects and reaction environment. |
Transformations of the Oxazole Ring System
The oxazole ring in this compound can undergo cleavage under various conditions, leading to acyclic intermediates that can be trapped or can undergo further transformations. The presence of the bromine atom at C2 makes this position susceptible to nucleophilic attack, which can initiate ring opening.
For example, reactions involving strong nucleophiles can lead to the opening of the oxazole ring. While specific data for this compound is limited, related 2-oxazoline systems have been shown to undergo ring-opening N-alkylation when treated with alkyl halides in the presence of a base like potassium tert-butoxide (KOt-Bu). beilstein-journals.org A similar reaction pathway for this compound could theoretically be initiated by a nucleophile attacking the C2 position, displacing the bromide and leading to a transient N-acylimino intermediate that could be hydrolyzed or trapped.
Acid-catalyzed hydrolysis is another pathway for ring cleavage, which would likely protonate the ring nitrogen, increasing the electrophilicity of the ring carbons and facilitating attack by water. This would ultimately lead to the formation of an α-amino ketone or related structures after cleavage and tautomerization.
Oxazoles are well-documented to participate as the diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. clockss.orgresearchgate.net This reactivity provides a powerful method for the synthesis of substituted pyridine (B92270) and furan (B31954) rings. researchgate.netijpsonline.com The oxazole ring acts as an electron-deficient azadiene, a characteristic that is enhanced by electron-withdrawing groups. clockss.org
In the context of this compound, the molecule can react with a dienophile, such as an activated alkene or alkyne. The general mechanism involves the [4+2] cycloaddition across the C4 and C2 positions of the oxazole ring to form a bicyclic intermediate. This intermediate is often unstable and undergoes a retro-Diels-Alder reaction, typically involving the expulsion of a small, stable molecule to yield the final aromatic product.
When reacting with an alkyne, the cycloaddition is followed by the elimination of the oxygen bridge as part of a nitrile, leading to the formation of a furan ring. With an alkene as the dienophile, the intermediate typically loses water (or a related small molecule derived from the substituents) to form a highly substituted pyridine. The intramolecular version of this reaction has proven to be a key step in the synthesis of complex natural products. researchgate.netucla.edu While intermolecular reactions can sometimes result in lower yields, they are a valuable tool for creating substituted pyridines that are otherwise difficult to access. researchgate.netucla.edu
The specific reactivity of this compound in a Diels-Alder reaction would be influenced by the steric hindrance of the o-tolyl group and the electronic effect of the C2-bromo substituent.
Table of Potential Diels-Alder Reactions
| Dienophile | Initial Adduct | Final Product Type | Typical Conditions |
|---|---|---|---|
| Activated Alkene | Bicyclic Oxazoline (B21484) | Substituted Pyridine | Thermal (80-180°C) clockss.org |
| Activated Alkyne | Bicyclic Intermediate | Substituted Furan | Thermal clockss.org |
Mechanistic Investigations of Key Reactions Involving 2 Bromo 5 O Tolyl Oxazole
Elucidation of Bromination Mechanisms (e.g., Electrophilic vs. Radical Pathways)
The introduction of a bromine atom onto an oxazole (B20620) ring can be achieved through different mechanistic pathways, largely dependent on the substrate's existing substitution pattern and the reaction conditions employed. For the synthesis of 2-bromooxazoles, direct electrophilic bromination is often challenging due to the electron-deficient nature of the C-2 position. The acidity of oxazole hydrogens follows the order C2 > C5 > C4, making the C-2 proton the most likely to be removed by a base. semanticscholar.org
A prevalent and highly regioselective method for the bromination of the C-2 or C-4 positions of oxazoles involves a lithiation-bromination sequence. orgsyn.org This pathway circumvents the difficulties of direct electrophilic attack. The mechanism proceeds via deprotonation of the oxazole ring at the most acidic position using a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS) or n-butyllithium, to form a highly reactive lithiated intermediate. This organolithium species then reacts with an electrophilic bromine source, like N-Bromosuccinimide (NBS) or bromine (Br₂), to yield the corresponding bromooxazole. While studies on 5-(o-tolyl)oxazole (B11776515) are not extensively detailed, a similar regioselective C-4 bromination has been demonstrated for other 5-substituted oxazoles, where the formation of a 2-lithiooxazole is a key step. orgsyn.org
Alternatively, direct electrophilic aromatic substitution with reagents like NBS can be employed, particularly for brominating the aryl substituent or, under specific conditions, the oxazole ring itself. mdpi.com In the case of 5-(o-tolyl)oxazole, electrophilic attack would preferentially occur at the more activated positions. The oxazole ring itself is generally deactivated towards electrophiles, but substitution can occur, primarily at the C-5 position if it is unsubstituted. semanticscholar.org Given that the target compound is brominated at C-2, the lithiation pathway is the more plausible and controlled synthetic route.
Radical bromination pathways are less common for the direct functionalization of the oxazole ring itself but could be relevant for substitution on the tolyl group's methyl substituent under conditions involving radical initiators. However, for the formation of 2-Bromo-5-(o-tolyl)oxazole, the key C-Br bond formation on the heterocyclic ring is mechanistically favored to proceed through an ionic, non-radical pathway.
Detailed Studies of Cross-Coupling Reaction Mechanisms (e.g., Oxidative Addition, Transmetalation, Reductive Elimination Steps)
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions. nih.govsci-hub.seresearchgate.net These reactions are powerful tools for forming new carbon-carbon bonds. The generally accepted mechanism for these transformations involves a catalytic cycle centered on a palladium complex. nih.gov
The catalytic cycle typically begins with the oxidative addition of the 2-bromooxazole (B165757) to a coordinatively unsaturated palladium(0) complex. In this step, the palladium center inserts itself into the carbon-bromine bond at the C-2 position of the oxazole, forming a square planar palladium(II) intermediate. This is often the rate-limiting step of the cycle. nih.gov
The next step is transmetalation , where the organic moiety from an organometallic nucleophile (e.g., an organoboron compound in Suzuki-Miyaura reactions or an organotin compound in Stille reactions) is transferred to the palladium(II) complex. nih.govsci-hub.se This step requires the displacement of the halide from the palladium center and the formation of a new diorganopalladium(II) complex. In Suzuki-Miyaura couplings, a base is required to facilitate the formation of a more nucleophilic boronate species, which then participates in the transmetalation. ijpsonline.com
The final step of the cycle is reductive elimination . The two organic ligands on the palladium(II) complex couple, forming the new carbon-carbon bond and the desired cross-coupled product. The palladium catalyst is simultaneously reduced from palladium(II) back to its palladium(0) state, allowing it to re-enter the catalytic cycle. nih.gov
This three-step sequence—oxidative addition, transmetalation, and reductive elimination—is fundamental to understanding the reactivity of this compound in a wide array of synthetic transformations used to build more complex molecular architectures. researchgate.net
Kinetic Studies of Reaction Rates and Orders
Detailed kinetic studies specifically on reactions involving this compound are not widely reported in the literature. However, kinetic data from related heterocyclic systems can provide valuable insights into the factors governing its reactivity. For instance, studies on the aqueous bromination of benzimidazoles have determined bimolecular rate constants for the reaction, demonstrating the feasibility of quantifying the reactivity of azole compounds. rsc.org
More broadly, kinetic studies on the ozonation of various oxazole derivatives have been conducted, revealing apparent second-order rate constants. nih.gov These studies show a clear dependence of the reaction rate on the substitution pattern of the oxazole ring.
| Compound | kO₃ (M-1s-1) |
|---|---|
| Oxazole | 1.1 × 104 |
| 2-Methyloxazole | 1.2 × 104 |
| 4-Methyloxazole | 1.1 × 105 |
| 5-Methyloxazole | 2.5 × 104 |
| 2,4-Dimethyloxazole | 1.2 × 105 |
As shown in Table 1, methyl substitution on the oxazole ring significantly influences the rate of reaction with ozone. A methyl group at the C-4 position increases the rate constant by an order of magnitude compared to the unsubstituted oxazole, indicating that electronic effects play a crucial role. nih.gov It can be inferred that for reactions like bromination or cross-coupling involving this compound, the electronic properties of the tolyl group and the bromo substituent, as well as their steric profiles, would similarly affect the reaction kinetics. Determining the specific rate laws and reaction orders for these processes would require dedicated kinetic experiments, likely showing a dependence on the concentrations of the oxazole substrate, the coupling partner, and the catalyst.
Identification of Catalytic Intermediates and Transition States
The direct observation and characterization of catalytic intermediates and transition states in reactions involving this compound are challenging due to their typically short lifetimes and low concentrations. However, their existence is inferred from a combination of kinetic studies, in situ spectroscopic analysis, and computational modeling.
In palladium-catalyzed cross-coupling reactions, the key intermediates are organopalladium species within the catalytic cycle. nih.gov Following the initial oxidative addition of this compound to a Pd(0) catalyst, a stable Pd(II) intermediate, [Oxazole-Pd(II)-Br(L)₂] (where Oxazole represents the 5-(o-tolyl)oxazol-2-yl group and L is a ligand), is formed. This species is a crucial branching point for the subsequent transmetalation step.
After transmetalation with an organometallic reagent (R-M), a diorganopalladium(II) intermediate, [Oxazole-Pd(II)-R(L)₂], is generated. This intermediate is typically less stable and poised to undergo reductive elimination. The transition state for the reductive elimination step involves the simultaneous breaking of the two Palladium-Carbon bonds and the formation of the new Carbon-Carbon bond. The nature of the ligands (L), the organic groups (Oxazole and R), and the solvent all influence the energy of this transition state and thus the rate of product formation. While specific intermediates for reactions of this compound have not been isolated and characterized, their structures and roles are well-established from extensive studies on analogous cross-coupling systems.
Influence of Solvent, Ligands, and Additives on Reactivity and Selectivity
The outcome of chemical reactions involving this compound is highly sensitive to the choice of solvent, catalyst ligands, and various additives. These components can profoundly affect reaction rates, yields, and selectivity by influencing the stability of intermediates and transition states.
Solvent: The solvent plays a critical role in both bromination and cross-coupling reactions. In the lithiation-bromination sequence, the choice of solvent can affect the aggregation state and reactivity of the organolithium intermediate. For instance, in the C-4 bromination of 5-substituted oxazoles, the use of dimethylformamide (DMF) was found to be critical for achieving high regioselectivity. orgsyn.org In cross-coupling reactions, the solvent must be capable of dissolving the reactants and the catalyst, and its polarity can influence the rates of the individual steps in the catalytic cycle. Common solvents include toluene, dioxane, DMF, and tetrahydrofuran (B95107) (THF).
| Ligand | Yield (%) |
|---|---|
| dppf | 69 |
| dppf-CF₃ | 90 |
Additives: Additives, particularly bases in Suzuki-Miyaura reactions, are indispensable. Bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃) are required to activate the boronic acid for the transmetalation step. The strength and nature of the base can influence the reaction efficiency. The selection of the appropriate base is often crucial for achieving high yields and preventing side reactions like debromination of the starting material or protodeboronation of the boronic acid.
Theoretical and Computational Chemistry Studies of 2 Bromo 5 O Tolyl Oxazole
Electronic Structure and Bonding Analysis
This section would delve into the arrangement of electrons within the molecule and the nature of the chemical bonds.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular orbital (MO) theory would be used to describe the bonding, anti-bonding, and non-bonding orbitals of 2-bromo-5-(o-tolyl)oxazole. Key to understanding its reactivity would be the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, would provide insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
Conformational Analysis and Energy Landscapes
This area of study would focus on the different spatial arrangements of the atoms in this compound and their relative energies.
Rotational Barriers of the o-Tolyl Group
Due to the presence of the o-tolyl group, there will be a rotational barrier around the single bond connecting it to the oxazole (B20620) ring. Computational calculations could determine the energy required to rotate this group. The magnitude of this barrier would depend on steric hindrance between the methyl group on the tolyl ring and the adjacent atoms of the oxazole ring.
Reaction Pathway Elucidation and Transition State Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve modeling its participation in various reactions, such as nucleophilic substitution at the bromine-bearing carbon or cross-coupling reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile could be constructed. This would allow for the determination of activation energies and the identification of the most likely reaction pathways. Transition state modeling would provide detailed information about the geometry and electronic structure of the highest-energy point along the reaction coordinate.
Computational Investigation of Bromination Regioselectivity
The synthesis of this compound involves the selective bromination of its precursor, 5-(o-tolyl)oxazole (B11776515). The oxazole ring has multiple positions susceptible to electrophilic attack, primarily the C2, C4, and C5 positions. However, with the C5 position already substituted, the primary competition for bromination occurs between the C2 and C4 atoms. The presence of the ortho-tolyl group at C5 introduces electronic and steric factors that influence this selectivity.
Computational methods are employed to predict the most likely site of bromination by modeling the reaction pathways for electrophilic attack at each available carbon atom on the oxazole ring. DFT calculations can determine the stability of the intermediates and the energy barriers of the transition states for each potential reaction.
Methodology:
Reactant and Intermediate Geometry Optimization: The ground state geometry of 5-(o-tolyl)oxazole and the sigma-complex intermediates for bromination at C2 and C4 are optimized.
Transition State Searching: Algorithms are used to locate the transition state structures connecting the reactant to each intermediate.
Energy Calculation: The activation energy (ΔE‡) for each pathway is calculated. The pathway with the lower activation energy is predicted to be the kinetically favored one, thus determining the regioselectivity.
Studies on oxazole and its derivatives have shown that the ring is generally activated towards electrophilic substitution, with the outcome depending on the substituents present. tandfonline.com Computational models would likely show that the C2 position is electronically favored for bromination due to the electron-donating nature of the ring oxygen and the directing effect of the nitrogen atom. A hypothetical energy profile, as shown in the table below, illustrates the type of data generated from such a study.
| Bromination Position | Calculated Activation Energy (ΔE‡) (kcal/mol) | Predicted Kinetic Product |
|---|---|---|
| C2-Position | 15.2 | Major Product |
| C4-Position | 21.5 | Minor Product |
This table presents hypothetical data to illustrate the results of a computational study on bromination regioselectivity. Actual values would be derived from specific DFT calculations.
Theoretical Studies of Cross-Coupling Catalytic Cycles
The bromine atom at the C2 position of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. organic-chemistry.orgorganic-chemistry.orgwikipedia.org These reactions are fundamental in synthetic chemistry for forming new carbon-carbon bonds. Theoretical studies are vital for understanding the intricate mechanisms of these catalytic cycles and for optimizing reaction conditions.
The generally accepted mechanism for a Suzuki-Miyaura cross-coupling reaction involves three key steps: libretexts.org
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate. This is often the rate-determining step. semanticscholar.org
Transmetalation: The organic group from an organoboron compound is transferred to the palladium(II) complex, displacing the bromide. This step requires activation by a base. wikipedia.org
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.
DFT calculations can model each step of this cycle, providing detailed information on the geometry and energy of all intermediates and transition states. acs.orgrsc.org This allows for a deep understanding of ligand effects, the role of the base, and the factors controlling reaction efficiency. For instance, computational models can predict how different phosphine (B1218219) ligands coordinate to the palladium center and influence the rates of oxidative addition and reductive elimination. chemrxiv.org
Prediction of Reaction Energetics and Kinetics
Building upon the mechanistic studies, computational chemistry provides quantitative predictions of reaction energetics and kinetics. By calculating the Gibbs free energy (ΔG) for each stationary point along the reaction coordinate, a complete energy profile of the catalytic cycle can be constructed.
Key parameters obtained from these calculations include:
Reaction Energies (ΔGr): The change in free energy between reactants and products for each step, indicating whether a step is exergonic or endergonic.
This information is crucial for rational catalyst design and for predicting how changes in substrates, ligands, or solvents will affect the reaction outcome. acs.org For example, in a Heck reaction involving this compound, DFT could be used to compare the energetics of different pathways, helping to predict product selectivity and reaction rates under various conditions. beilstein-journals.orgacs.orgacs.org
| Reaction Step | Calculated Free Energy Barrier (ΔG‡) (kcal/mol) | Calculated Reaction Free Energy (ΔGr) (kcal/mol) |
|---|---|---|
| Oxidative Addition | 18.5 | -10.2 |
| Transmetalation | 14.3 | -5.7 |
| Reductive Elimination | 12.8 | -25.1 |
This table provides an illustrative example of predicted energetic data for the key steps in a hypothetical Suzuki-Miyaura coupling of this compound. The oxidative addition is shown as the rate-determining step.
Spectroscopic Parameter Prediction and Validation
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which is invaluable for the structural verification of newly synthesized compounds like this compound. esisresearch.orgajchem-a.com DFT methods can calculate NMR chemical shifts and IR vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra. irjweb.comresearchgate.net
NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors within the DFT framework. nih.govresearchgate.netimist.ma The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
δ_calc = σ_ref - σ_calc
These predictions are highly sensitive to the molecular geometry, so an accurate, optimized structure is essential. Comparing the calculated ¹H and ¹³C NMR spectra with experimental data provides strong evidence for structural confirmation. nih.govnih.gov Discrepancies between predicted and observed shifts can often be rationalized by considering solvent effects or conformational dynamics not fully captured in the gas-phase calculations. nih.gov
| Carbon Atom (Oxazole Ring) | Predicted Chemical Shift (GIAO/DFT) | Experimental Chemical Shift | Difference (Δδ) |
|---|---|---|---|
| C2 | 145.8 | 146.2 | -0.4 |
| C4 | 125.1 | 124.7 | +0.4 |
| C5 | 155.3 | 155.9 | -0.6 |
This table shows hypothetical data illustrating the typical accuracy of DFT-predicted ¹³C NMR chemical shifts compared to experimental values for the oxazole core of this compound.
IR Vibrational Frequencies Prediction: Theoretical vibrational analysis involves calculating the second derivatives of the energy with respect to atomic displacements. This yields a set of harmonic vibrational frequencies and their corresponding IR intensities. Because calculations often neglect anharmonicity and are performed on isolated molecules in the gas phase, the calculated frequencies are systematically higher than experimental values. To correct for this, they are often multiplied by an empirical scaling factor (typically between 0.96 and 0.98 for B3LYP functionals). ajchem-a.comresearchgate.net
The predicted IR spectrum can be compared with the experimental spectrum to assign specific absorption bands to particular molecular vibrations, such as C-Br stretching, C=N stretching of the oxazole ring, or vibrations associated with the tolyl group. esisresearch.orgresearchgate.net This detailed assignment provides robust confirmation of the compound's structure and functional groups.
Advanced Applications in Chemical Sciences
Utilisation as a Key Synthetic Building Block for Complex Organic Scaffolds
The unique arrangement of functional groups in 2-Bromo-5-(o-tolyl)oxazole makes it an important building block for constructing more elaborate molecular architectures. The presence of the bromine atom provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds, while the oxazole (B20620) ring itself can participate in various chemical transformations.
The bromine atom at the C2 position of the oxazole ring is the key to its utility as a precursor for poly-substituted oxazoles. This position is highly susceptible to a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents with a high degree of control. This method is a powerful tool for creating libraries of complex oxazole derivatives from a single, readily accessible intermediate.
Table 1: Representative Cross-Coupling Reactions for the Synthesis of Poly-substituted Oxazoles
| Reaction Type | Reagents/Catalyst | Generic Product Structure |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd Catalyst, Base | |
| Stille Coupling | R-Sn(Bu)₃, Pd Catalyst | |
| Sonogashira Coupling | R-C≡CH, Pd/Cu Catalysts, Base | |
| Buchwald-Hartwig Amination | R₂NH, Pd Catalyst, Base |
Beyond simple substitution, this compound can serve as a foundational element for synthesizing fused heterocyclic systems. These larger, polycyclic structures are of significant interest due to their prevalence in biologically active molecules and functional materials. nih.gov The synthesis of these systems often involves a multi-step sequence where the oxazole ring is either incorporated into a larger framework or used as a template to direct the formation of new rings.
One common strategy involves an initial cross-coupling reaction at the C2-bromo position to introduce a functional group that can subsequently participate in an intramolecular cyclization. For example, introducing a substituent with a nucleophilic group (like -OH or -NH₂) onto the o-tolyl moiety or onto a group attached at the C2 position can facilitate a ring-closing reaction to form a fused system, such as a benzoxazole (B165842) derivative. mdpi.com These intramolecular reactions can be promoted by heat or catalysis, leading to the regioselective formation of complex heterocyclic scaffolds.
Role in Catalysis and Ligand Design
The inherent electronic and structural features of the oxazole ring, combined with the modifiable nature of the 2-bromo and 5-tolyl positions, make this scaffold attractive for applications in catalysis, particularly in the design of specialized ligands for transition metals.
The nitrogen atom in the oxazole ring is a Lewis basic site capable of coordinating to a transition metal center. By strategically modifying the this compound molecule, it is possible to create sophisticated ligands that can modulate the catalytic activity and selectivity of a metal.
A primary route to ligand development involves replacing the bromine atom with a substituent containing an additional donor atom, thereby creating a bidentate or multidentate ligand. For example, a phosphine (B1218219) group, a pyridine (B92270) ring, or another oxazoline (B21484) ring could be introduced via coupling reactions. The resulting N,P- or N,N-donor ligands can form stable chelate complexes with transition metals like palladium, rhodium, or vanadium. mdpi.com The o-tolyl group plays a crucial role by providing steric bulk around the metal center, which can influence substrate approach and enhance the catalyst's selectivity. Such ligands have found application in various catalytic processes, including polymerization and cross-coupling reactions. mdpi.commdpi.com
Table 2: Potential Ligand Architectures Derived from this compound
| Ligand Type | Modification at C2-Position | Potential Metal Coordination |
| N,P-Bidentate | Introduction of a diphenylphosphine (B32561) group | Pd, Rh, Ir |
| N,N-Bidentate | Introduction of a pyridine or oxazoline ring | V, Cu, Pd |
| N,O-Bidentate | Introduction of a hydroxyphenyl group | V, Ti |
In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, the design of chiral ligands is paramount. While this compound is itself achiral, it can be elaborated into chiral ligands. This can be achieved by introducing a chiral substituent, often through the versatile C2-bromo position.
For instance, coupling a chiral amine or phosphine to the oxazole core can create a chiral environment around the coordinated metal. The steric hindrance provided by the o-tolyl group is particularly advantageous in this context, as it helps to create a well-defined and rigid chiral pocket, forcing substrates to bind in a specific orientation and leading to high enantioselectivity in the catalytic reaction. These types of ligands are valuable in asymmetric hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
Potential in Advanced Materials Science (excluding direct biological applications)
The rigid, planar, and electron-rich nature of the oxazole core makes it a desirable component in advanced materials, particularly those with specific electronic or photophysical properties. The this compound scaffold is a versatile platform for building such materials, as its substituents can be tuned to control properties like solubility, solid-state packing, and energy levels.
The extended π-system of the aryl-substituted oxazole can be further elongated through polymerization or the synthesis of oligomers, often by converting the bromo-functionality into a new bond. For example, palladium-catalyzed polymerization reactions, such as Stille or Suzuki polycondensation, can be used to link multiple this compound units together or with other aromatic co-monomers. This leads to the formation of conjugated polymers. mdpi.com Such polymers, particularly those based on fused systems like benzobisoxazole, are being investigated for use in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs) due to their favorable charge transport and luminescent properties. mdpi.combath.ac.uk The o-tolyl group can enhance the solubility of these otherwise rigid polymers, making them easier to process into thin films for electronic devices.
Building Blocks for Organic Electronic Materials (e.g., conjugated polymers)
The presence of a bromine atom on the oxazole ring of this compound is a key feature that enables its use as a monomer in the synthesis of conjugated polymers for organic electronic applications. Brominated heterocyclic compounds are widely employed in various cross-coupling reactions, such as Suzuki, Stille, and direct arylation polymerization, to form carbon-carbon bonds and extend the π-conjugated system. researchgate.netums.edu.my
In the context of conjugated polymers, the oxazole moiety can act as an electron-accepting unit. By copolymerizing it with electron-donating monomers, a donor-acceptor (D-A) architecture can be achieved within the polymer backbone. This D-A structure is a fundamental design principle for tuning the electronic properties of organic semiconductors, including their absorption spectra and energy levels (HOMO/LUMO), which are critical for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). mdpi.comrsc.org
The o-tolyl group in this compound introduces a non-coplanar orientation between the phenyl ring and the oxazole core due to steric hindrance. This twisted conformation can be advantageous in solid-state applications as it can disrupt intermolecular π-π stacking, potentially leading to improved solubility and processability of the resulting polymers. Furthermore, this disruption of planarity can influence the thin-film morphology, which is a crucial factor in determining the performance of organic electronic devices.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Method | Co-monomer Type | Resulting Polymer Feature | Potential Application |
| Suzuki Coupling | Aryl boronic acid/ester | Alternating donor-acceptor copolymer | Organic Photovoltaics (OPVs) |
| Stille Coupling | Organostannane | Controlled polymer synthesis | Organic Field-Effect Transistors (OFETs) |
| Direct Arylation | C-H activated arene | Atom-economical polymerization | Organic Light-Emitting Diodes (OLEDs) |
This table is illustrative and based on the known reactivity of bromo-substituted heterocycles.
Detailed research findings on polymers explicitly incorporating the this compound unit are not currently available. However, the foundational principles of polymer chemistry strongly suggest its utility as a monomer for creating novel conjugated materials with tailored optoelectronic properties.
Components in Sensing Technologies
Aryloxazole derivatives are well-regarded for their fluorescent properties, making them attractive candidates for the development of chemical sensors and fluorescent probes. nih.govresearchgate.netplos.org The fluorescence of these compounds often arises from intramolecular charge transfer (ICT) states, which can be sensitive to the local environment, including solvent polarity and the presence of specific analytes. nih.gov
The this compound scaffold possesses the core structure of a potential fluorophore. The electronic properties, and thus the fluorescence emission, can be modulated by the substituents on both the oxazole and the phenyl rings. The bromine atom, while a useful handle for synthesis, can also influence the photophysical properties through the heavy-atom effect, which may promote intersystem crossing and potentially lead to phosphorescence or be harnessed in specific sensing mechanisms.
One plausible application is in the design of "turn-on" or "turn-off" fluorescent sensors. The bromine atom can be replaced via nucleophilic substitution or cross-coupling reactions with a receptor unit designed to selectively bind to a target analyte. This binding event could then alter the electronic structure of the molecule, leading to a detectable change in the fluorescence intensity or wavelength. For instance, aryloxazoles have been successfully employed as fluorescent probes for the detection of singlet oxygen. nih.govresearchgate.netplos.org
Table 2: Potential Sensing Mechanisms Utilizing a this compound Backbone
| Sensing Mechanism | Modification of this compound | Target Analyte (Example) |
| Photoinduced Electron Transfer (PeT) | Attachment of an electron-rich receptor | Metal Cations (e.g., Zn²⁺) |
| Intramolecular Charge Transfer (ICT) | Introduction of a recognition site that alters donor-acceptor character upon binding | Anions (e.g., F⁻) |
| Förster Resonance Energy Transfer (FRET) | Coupling with another fluorophore to create a FRET pair | Biomolecules (e.g., enzymes) |
This table presents hypothetical sensing mechanisms based on the known behavior of fluorescent aryloxazole probes.
While specific studies detailing the use of this compound in sensing technologies are yet to be published, the inherent fluorescent potential of the aryloxazole core, combined with the synthetic versatility offered by the bromo-substituent, provides a strong rationale for its exploration in the development of novel chemical sensors.
Future Research Directions and Challenges
Exploration of Novel and Unexplored Synthetic Routes to 2-Bromo-5-(o-tolyl)oxazole
While classical methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel synthesis or the van Leusen reaction, provide a foundational basis, the specific synthesis of this compound presents unique challenges that call for innovative approaches. mdpi.com Future research should focus on developing novel synthetic pathways that offer high yields, regioselectivity, and atom economy.
One promising area is the exploration of transition-metal-catalyzed cross-coupling reactions. researchgate.net For instance, a convergent synthesis could be designed where a pre-formed 5-(o-tolyl)oxazole (B11776515) is selectively brominated at the C2 position. Alternatively, a strategy involving the coupling of a 2-bromooxazole (B165757) building block with an o-tolylboronic acid derivative via a Suzuki-Miyaura coupling could be investigated. ijpsonline.com The development of such methods would not only provide efficient access to the target molecule but also be amenable to creating a library of analogues.
Another unexplored route could involve photochemical or electrochemical methods. researchgate.net These techniques can offer unique reactivity and selectivity under mild conditions, potentially avoiding the harsh reagents and high temperatures associated with traditional methods. Research into a one-pot synthesis from readily available precursors, such as o-tolualdehyde, an amino acid derivative, and a bromine source, could significantly streamline its production.
Table 1: Comparison of Potential Novel Synthetic Strategies
| Strategy | Key Precursors | Potential Advantages | Key Challenges |
|---|---|---|---|
| Convergent Synthesis | 5-(o-tolyl)oxazole, Brominating Agent (e.g., NBS) | Potentially high-yielding final step. | Synthesis of the 5-(o-tolyl)oxazole precursor; controlling regioselectivity of bromination. |
| Cross-Coupling Approach | 2-Bromooxazole derivative, o-tolylboronic acid | High functional group tolerance; modular approach for analogue synthesis. | Synthesis and stability of the 2-bromooxazole precursor; optimizing catalyst and reaction conditions. |
| One-Pot Synthesis | o-tolualdehyde, Glycine derivative, Bromine source | Increased efficiency; reduced waste and purification steps. | Complex reaction optimization; potential for side-product formation. |
| Photochemical/Electrochemical | Simple starting materials | Mild reaction conditions; unique selectivity; potential for green synthesis. | Specialized equipment required; scalability may be a concern. |
Development of New Reactivity Patterns and Selectivity Control
The this compound molecule possesses two key reactive sites: the C2-bromo substituent and the oxazole ring itself. The bromine atom at the C2 position makes it an excellent electrophile for nucleophilic substitution and a prime candidate for various cross-coupling reactions. researchgate.netsemanticscholar.org Future research should aim to precisely control the selectivity of these reactions.
Investigating its participation in less common coupling reactions, beyond Suzuki and Stille, could unveil new synthetic possibilities. Furthermore, exploring the reactivity of the C-H bonds on the o-tolyl group, potentially through directed metalation or C-H activation strategies, could allow for further functionalization of the molecule. This would open pathways to complex derivatives where the substitution pattern is precisely controlled.
The oxazole ring itself can participate in cycloaddition reactions, such as Diels-Alder reactions, although this is less common. semanticscholar.org Research could focus on activating the ring system, perhaps through coordination to a metal center, to facilitate its participation in novel transformations. Understanding and controlling the chemoselectivity—reacting at the bromine, the oxazole ring, or the tolyl group—will be a significant challenge and a fruitful area of investigation.
Integration into Continuous Flow Chemistry and Microfluidic Systems
The synthesis of heterocyclic compounds, including oxazoles, is increasingly benefiting from the adoption of continuous flow chemistry. acs.orgdurham.ac.uk This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. rsc.org
Future work should focus on adapting a viable synthetic route for this compound to a continuous flow system. This could involve pumping precursor solutions through heated reactors, potentially packed with solid-supported catalysts or reagents to facilitate the reaction and simplify purification. nih.gov Such a system would allow for the on-demand synthesis of the compound in high purity. For instance, a flow process could be designed for the oxidative cyclization of a precursor amide, immediately followed by an in-line purification step. nih.gov The development of a fully automated, multi-step flow synthesis would represent a significant advancement in the efficient production of this and related oxazoles. durham.ac.uk
Investigation of Sustainable and Environmentally Benign Methodologies
Modern synthetic chemistry places a strong emphasis on sustainability. Future research on this compound should prioritize the development of "green" synthetic methods. This includes the use of environmentally benign solvents (e.g., water, ethanol, or supercritical CO2), minimizing the use of hazardous reagents, and developing catalytic systems that are recyclable and based on abundant, non-toxic metals.
Methodologies that improve atom economy, such as addition or cycloaddition reactions, should be prioritized over substitution reactions that generate stoichiometric byproducts. The use of energy-efficient techniques, such as microwave-assisted synthesis or photocatalysis, could also contribute to a more sustainable process by reducing reaction times and energy consumption. ijpsonline.com Investigating biocatalytic routes, using enzymes to perform key transformations, represents a frontier in this area, potentially offering unparalleled selectivity under mild, aqueous conditions.
Computational Design of Novel this compound Derivatives with Tuned Properties
Computational chemistry provides powerful tools for the rational design of new molecules with desired properties, thereby reducing the need for extensive trial-and-error synthesis. jcchems.comnih.gov Future research should leverage in silico methods to explore the potential of this compound derivatives.
Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of the molecule, offering insights into its reactivity, stability, and spectroscopic characteristics. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of various derivatives with specific biological activities, such as potential anticancer or antimicrobial effects. nih.govresearchgate.net Molecular docking simulations can be employed to predict how these derivatives might bind to specific biological targets, such as enzymes or receptors, guiding the design of new potential therapeutic agents. jcchems.com These computational studies can help prioritize synthetic targets, focusing laboratory efforts on compounds with the highest probability of success for applications in materials science or medicinal chemistry.
Table 2: Application of Computational Methods to this compound Derivatives
| Computational Method | Predicted Properties | Potential Application |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, molecular orbital energies, bond lengths, vibrational frequencies. | Predicting reactivity, stability, and spectroscopic signatures. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity. | Designing derivatives with enhanced therapeutic potential (e.g., as kinase inhibitors). nih.gov |
| Molecular Docking | Binding affinity and mode of interaction with biological macromolecules. | Identifying potential protein targets; designing potent and selective inhibitors. jcchems.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
